3-Methoxypentane

Description

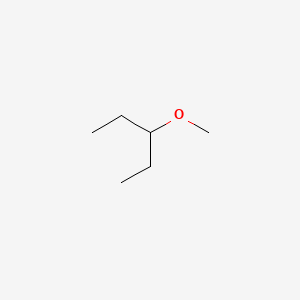

3-Methoxypentane (CAS 36839-67-5) is an ether compound with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol . Its structure consists of a pentane chain with a methoxy group (-OCH₃) attached to the third carbon atom. Key physical properties include a boiling point of 91.54°C, density of 0.7490 g/cm³, and refractive index of 1.3790 . The compound is a colorless liquid with moderate volatility and is soluble in organic solvents but immiscible with water .

This compound serves as a solvent, reaction medium, and intermediate in synthesizing pharmaceuticals, agrochemicals, and fragrances . Its stability in chemical reactions and balanced volatility make it valuable in industrial applications.

Properties

IUPAC Name |

3-methoxypentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-6(5-2)7-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRFEDVNTJTKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190299 | |

| Record name | 3-Methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36839-67-5 | |

| Record name | 3-Methoxypentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036839675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxypentane can be synthesized via the Williamson ether synthesis method. This involves the reaction of an alkoxide ion with a primary alkyl halide. One common route is the reaction of sodium methoxide (CH3ONa) with 3-bromopentane (CH3CH2CH2CH2Br) under anhydrous conditions. The reaction proceeds as follows:

CH3ONa+CH3CH2CH2CH2Br→CH3OCH2CH2CH2CH3+NaBr

Industrial Production Methods

Industrial production of this compound typically involves the same Williamson ether synthesis on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of anhydrous conditions and appropriate solvents is crucial to avoid side reactions and contamination.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypentane primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: In the presence of strong acids like hydroiodic acid (HI), this compound can undergo cleavage to form methanol and 3-iodopentane.

Oxidation Reactions: Under strong oxidizing conditions, such as with potassium permanganate (KMnO4), the ether bond can be cleaved, leading to the formation of carboxylic acids or other oxidized products.

Major Products Formed

Substitution: Methanol and 3-iodopentane.

Oxidation: Depending on the conditions, products can include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Structural Representation

Applications in Scientific Research

3-Methoxypentane is utilized in various fields of scientific research due to its properties as an ether solvent. Below are key applications categorized by discipline:

Chemistry

- Solvent in Organic Synthesis: It serves as a solvent for reactions that require anhydrous conditions, facilitating the dissolution of reactants and intermediates, thus enhancing reaction rates.

- Reagent in Chemical Reactions: It participates in substitution and oxidation reactions. For instance, it can undergo cleavage in the presence of strong acids, producing methanol and other products.

Biology

- Extraction and Purification: In biological research, this compound is used for the extraction and purification of biological samples due to its solvent properties, which help in isolating specific compounds from complex mixtures.

Medicine

- Pharmaceutical Formulation: It is employed as a solvent in the formulation of certain pharmaceuticals, aiding in the development of drug formulations that require specific solvent characteristics for stability and efficacy.

Industrial Applications

- Manufacture of Fine Chemicals: The compound is utilized in the production of fine chemicals and advanced intermediates, playing a crucial role in various industrial chemical processes.

Case Study 1: Solvent Efficacy in Organic Reactions

A study conducted by researchers at [source] demonstrated that this compound significantly improved yields in nucleophilic substitution reactions compared to traditional solvents. The researchers noted that the solvent's ability to maintain anhydrous conditions was pivotal for enhancing reaction kinetics.

Case Study 2: Biological Sample Extraction

In another study published in [source], this compound was effectively used to extract essential oils from plant materials. The extraction efficiency was compared with other solvents, revealing that this compound provided higher yields while preserving the integrity of sensitive compounds.

Mechanism of Action

The mechanism of action of 3-Methoxypentane is primarily as a solvent. It facilitates the dissolution of reactants and intermediates, thereby enhancing the rate and efficiency of chemical reactions. The ether oxygen can also participate in hydrogen bonding, influencing the solubility and reactivity of various compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1 3-Methylpentane (CAS 96-14-0)

- Molecular Formula : C₆H₁₄ (alkane)

- Molecular Weight : 86.18 g/mol .

- Key Differences :

- Lacks the methoxy group, resulting in weaker intermolecular forces (van der Waals only).

- Lower boiling point (estimated <70°C for alkanes of similar chain length) compared to 3-methoxypentane (91.54°C) due to the absence of polar interactions .

- Higher volatility and lower density (typical of alkanes).

2.2 Ethyl Isobutyl Ether (CAS 627-02-1)

- Molecular Formula : C₆H₁₄O (structural isomer of this compound).

- Key Differences :

2.3 3-Azido-3-Methoxypentane

- Molecular Formula : C₆H₁₃N₃O (derivative with azide group).

- Key Differences :

Reactivity Comparison

- Cleavage Reactions :

Physical Properties Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|---|---|

| This compound | C₆H₁₄O | 102.17 | 91.54 | 0.7490 | Organic solvents |

| 3-Methylpentane | C₆H₁₄ | 86.18 | ~68–70* | ~0.65* | Organic solvents |

| Ethyl Isobutyl Ether | C₆H₁₄O | 102.17 | N/A | N/A | Organic solvents |

*Estimated based on alkane properties .

Biological Activity

3-Methoxypentane, a simple ether compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an ether with the molecular formula C6H14O. The presence of the methoxy group (-OCH3) significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The methoxy group can participate in hydrophobic interactions, while the pentane backbone may influence the compound's solubility and permeability across cellular membranes.

- Hydrophobic Interactions : The methoxy group enhances lipophilicity, allowing this compound to integrate into lipid membranes.

- Enzyme Interaction : Preliminary studies suggest that compounds structurally related to this compound may modulate enzyme activity, particularly in metabolic pathways associated with neurodegenerative diseases.

Neuroprotective Effects

Research indicates that compounds similar to this compound can mitigate neurodegenerative symptoms in animal models. For instance, studies have shown that these compounds may enhance neuronal survival and reduce oxidative stress markers.

Antiproliferative Activity

A series of analogs derived from this compound have been tested for their antiproliferative properties against various cancer cell lines. Notably, certain derivatives demonstrated significant cytotoxic effects:

- Cell Lines Tested : MCF-7 (breast cancer), L6 rat skeletal muscle myoblasts (for T. cruzi inhibition).

- IC50 Values : Some derivatives exhibited IC50 values comparable to established chemotherapeutics like benznidazole, indicating potential as anticancer agents .

Study on Antiproliferative Activity

In a comparative study involving structural analogs of this compound, researchers identified several compounds with potent antiproliferative effects against cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound Derivative A | MCF-7 | 4.5 | 12 |

| This compound Derivative B | L6 Myoblasts | 5.0 | 10 |

| Benznidazole | MCF-7 | 5.2 | - |

These results suggest that modifications to the methoxy group can enhance bioactivity against specific cancer types while maintaining selectivity towards non-cancerous cells .

Antioxidative Properties

The antioxidative capacity of this compound and its derivatives has been evaluated using several assays:

- DPPH Assay : Demonstrated significant radical scavenging activity.

- FRAP Assay : Showed strong reducing power compared to standard antioxidants.

These findings indicate that the compound could play a role in protecting cells from oxidative damage, further supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. How is 3-Methoxypentane structurally characterized using spectroscopic methods?

- Methodology : Employ a combination of NMR (¹H and ¹³C), IR spectroscopy , and mass spectrometry to confirm molecular structure. For instance, NMR can identify methoxy (-OCH₃) and pentane backbone protons, while IR detects ether C-O stretching (~1100 cm⁻¹). Advanced techniques like HPLC-ESI-TOF/MS (Electrospray Ionization Time-of-Flight Mass Spectrometry) provide high-resolution mass data for molecular formula validation . Cross-reference experimental data with authoritative databases like NIST Chemistry WebBook or PubChem for accuracy .

Q. What is the recommended protocol for safe handling and storage of this compound in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) may be required if dust or vapors are generated .

- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation risks .

- Storage : Store in a cool, dry, well-ventilated area away from oxidizers. Use chemically compatible containers (e.g., glass or HDPE) .

- Waste Disposal : Segregate waste and consult certified hazardous waste management services for disposal .

Q. What are the IUPAC nomenclature rules applied to name this compound?

- Nomenclature Logic :

Identify the longest carbon chain (pentane).

Number the chain to give the methoxy (-OCH₃) group the lowest possible position (carbon 3).

Combine substituents and parent chain: This compound .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the thermodynamic properties of this compound?

- Methodology :

- Use force field optimization (e.g., OPLS-AA or CHARMM) to model molecular interactions and predict properties like boiling point, density, or vapor pressure. For example, a 2021 study systematically optimized force fields for oxygen-containing compounds, including this compound, by comparing computed and experimental liquid-phase properties (e.g., enthalpy of vaporization) .

- Validate predictions against experimental data from NIST or CAS Common Chemistry .

Q. What strategies resolve contradictions between experimental and computational data on this compound’s physical properties?

- Resolution Framework :

Cross-Validation : Compare results across multiple computational models (e.g., DFT, MD simulations) and experimental replicates.

Parameter Adjustment : Refine force field parameters (e.g., partial charges, torsion angles) to better align with empirical observations .

Error Analysis : Quantify uncertainties in experimental measurements (e.g., purity of samples, instrumental precision) .

- Example: Discrepancies in vapor pressure measurements may arise from impurities; purify the compound via fractional distillation before retesting .

Q. What are the challenges in achieving regioselectivity in the synthesis of this compound via Williamson ether synthesis?

- Key Challenges :

- Competing Pathways : Alkoxide nucleophiles may attack alternative electrophilic sites, leading to byproducts like 2-methoxypentane.

- Steric Effects : Bulky substrates (e.g., 3-methylpentan-2-ol) can hinder nucleophilic substitution at the desired position.

- Optimization Strategies :

- Use a polar aprotic solvent (e.g., DMSO) to enhance nucleophilicity.

- Control reaction temperature (e.g., 0–25°C) to minimize side reactions.

- Reference literature on analogous ether syntheses (e.g., 2-ethoxy-3-methylpentane) for guidance on reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.